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Compound of Interest

Compound Name: (2)-pent-3-en-2-ol

Cat. No.: B15360816

Technical Guide: (Z)-pent-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z2)-pent-3-en-2-ol, a member of the unsaturated aliphatic alcohols, is a chiral compound of
interest in organic synthesis and as a potential building block in the development of novel
chemical entities. Its stereochemistry, arising from the cis-configuration of the double bond and
the chiral center at the second carbon, offers unique properties and reactivity. This guide
provides a comprehensive overview of its chemical identity, physicochemical properties, and a
detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

The unambiguous identification of (Z)-pent-3-en-2-ol is crucial for scientific communication and
reproducibility of experimental work.
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Identifier Value

IUPAC Name (2)-pent-3-en-2-ol[1]

Synonyms (2)-3-Penten-2-ol, cis-pent-3-en-2-ol, cis-3-
penten-2-ol[1][2]

Molecular Formula CsH100[1]

Molecular Weight 86.13 g/mol [1]

CAS Number 60102-80-9[2]

PubChem CID 6429029[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of pent-3-en-2-ol. It is
important to note that some of the reported experimental values may correspond to a mixture of
(2) and (E) isomers or the trans isomer, as the separation of these isomers can be challenging.

Property Value Source

Boiling Point 119-121 °C (for 3-penten-2-ol) Organic Syntheses

) 0.843 g/mL at 25 °C (for ) )
Density ) ) Sigma-Aldrich
predominantly trans isomer)

1.428 (for predominantly trans

Refractive Index (n20/D) ) Sigma-Aldrich

isomer)
Water Solubility Insoluble[2] The Good Scents Company[2]
XLogP3-AA 0.8 PubChem|[1]

Spectroscopic Data

Detailed spectroscopic data for the pure (Z)-isomer is not readily available in public databases.
The following provides data for the trans-isomer, which can be used as a reference. Key
differences expected for the (Z)-isomer include a smaller coupling constant between the vinylic
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protons in the 1H NMR spectrum and a characteristic C-H out-of-plane bending vibration for a
cis-disubstituted alkene in the IR spectrum (around 675-730 cm™1).

1H NMR Data for trans-3-penten-2-ol (in CDCIs)

Assignment Chemical Shift (ppm)
A 5.625
B 5.523
C 4.235
E 1.677
F 1.230

Note: J(A,B) = 15.4 Hz, characteristic of a trans-alkene.
Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of 3-Penten-2-ol (trans). Researchers
are encouraged to consult this resource for detailed spectral information.

Experimental Protocol: Synthesis of 3-Penten-2-ol

The following protocol describes a general method for the synthesis of 3-penten-2-ol via the
Grignard reaction of crotonaldehyde with methylmagnesium chloride. This method typically
produces a mixture of (Z) and (E) isomers.

Materials and Equipment:

e Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and
a dropping funnel

e Dry ether

e Magnesium turnings
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Methyl chloride

Crotonaldehyde (freshly distilled)

Saturated ammonium chloride solution

Distillation apparatus

Procedure:

Preparation of the Grignard Reagent: In a thoroughly dried three-necked flask, place
magnesium turnings and dry ether. Cool the flask to approximately 0°C. Carefully condense
methyl chloride and add it portion-wise to the stirred magnesium-ether suspension. The
reaction is initiated by gentle warming and then maintained by the exothermic reaction.

Reaction with Crotonaldehyde: Once the magnesium has reacted, replace the gas inlet with
a dropping funnel. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise to
the vigorously stirred and cooled Grignard reagent.

Work-up: After the addition is complete, allow the reaction mixture to stand at room
temperature for one hour. Decompose the Grignard addition product by the slow, dropwise
addition of a saturated ammonium chloride solution while cooling and stirring vigorously.

Purification: Separate the ether layer, and extract the aqueous layer with additional portions
of ether. Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether
by distillation.

Final Distillation: Distill the residual 3-penten-2-ol at atmospheric pressure. The fraction
boiling at 119-121 °C is collected.

Molecular Structure and Logical Relationships

The structure of (Z)-pent-3-en-2-ol is depicted below, illustrating the cis-configuration of the
double bond.

Caption: Chemical structure of (Z)-pent-3-en-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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